2-[(piperidin-3-yl)methoxy]aniline
Description
2-[(Piperidin-3-yl)methoxy]aniline is an aromatic amine derivative featuring a piperidine ring linked via a methoxy group to the aniline core. Piperidine, a six-membered heterocycle with one nitrogen atom, imparts basicity and conformational flexibility to the compound.
Properties
CAS No. |
1896511-79-7 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(piperidin-3-ylmethoxy)aniline |
InChI |
InChI=1S/C12H18N2O/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9,13H2 |
InChI Key |
UODHAXXYDGLJBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC=C2N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(piperidin-3-yl)methoxy]aniline typically involves the reaction of piperidine derivatives with aniline derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where the piperidine ring is introduced to the aniline moiety through a methoxy linker. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-[(piperidin-3-yl)methoxy]aniline may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(piperidin-3-yl)methoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[(piperidin-3-yl)methoxy]aniline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(piperidin-3-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s key structural analogs include:
Key Observations :
- Heterocyclic Substitutions : Replacing piperidine with pyrazole (e.g., 4-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline) reduces basicity due to pyrazole’s weaker electron-donating capability compared to piperidine. Piperidine’s aliphatic nitrogen enhances basicity (pKa ~11) versus pyrazole (pKa ~2.5) .
- Fluorine Substitution: Fluorine in 5-fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline enhances metabolic stability and lipophilicity, which may improve blood-brain barrier penetration compared to the non-fluorinated parent compound .
Physicochemical Properties
- Basicity : Piperidine-containing derivatives exhibit higher basicity than pyrazole analogs. For instance, methoxyaniline derivatives with +R groups (e.g., piperidinylmethoxy) have pKa values ~4.5–5.0, whereas nitroaniline analogs (with -R groups) are less basic (pKa ~1.0) .
- Solubility : The trifluoromethyl group in 2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline increases hydrophobicity, reducing aqueous solubility compared to the parent compound .
Biological Activity
2-[(piperidin-3-yl)methoxy]aniline, a compound characterized by its piperidine and aniline moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and its implications in various therapeutic areas.
Synthesis
The synthesis of 2-[(piperidin-3-yl)methoxy]aniline typically involves the reaction of piperidine derivatives with methoxy-substituted aniline. Various synthetic routes have been explored to optimize yield and purity, often employing green chemistry principles to enhance sustainability. A detailed protocol includes:
- Reagents : Piperidine, aniline derivatives, and methanol.
- Conditions : Reaction under reflux conditions for several hours.
- Purification : Column chromatography to isolate the target compound.
Antimicrobial Activity
Research indicates that 2-[(piperidin-3-yl)methoxy]aniline exhibits promising antimicrobial properties. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound is particularly effective against strains such as Staphylococcus aureus and Escherichia coli.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
| Pseudomonas aeruginosa | 62.5 |
These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents, especially in combating resistant strains.
Anti-inflammatory Activity
The anti-inflammatory effects of 2-[(piperidin-3-yl)methoxy]aniline have also been investigated. In vivo studies using carrageenan-induced paw edema models showed significant reduction in inflammation, comparable to standard anti-inflammatory drugs like indomethacin.
| Compound | ED50 (μM) |
|---|---|
| 2-[(piperidin-3-yl)methoxy]aniline | 11.60 |
| Indomethacin | 9.17 |
This suggests that the compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes.
Anticancer Potential
Preliminary studies indicate that 2-[(piperidin-3-yl)methoxy]aniline may possess anticancer properties, particularly through its interaction with vascular endothelial growth factor receptors (VEGFR). In vitro assays demonstrated inhibition of cell proliferation in cancer cell lines, with an IC50 value indicating effective dose levels.
| Cell Line | IC50 (μM) |
|---|---|
| Calu-6 (lung cancer) | 0.03 |
| A549 (lung carcinoma) | 0.04 |
These results suggest that the compound could be a candidate for further development as an anti-cancer agent.
Structure-Activity Relationships (SAR)
The biological activity of 2-[(piperidin-3-yl)methoxy]aniline can be attributed to its structural features:
- Piperidine Ring : Enhances lipophilicity and facilitates cell membrane penetration.
- Methoxy Group : Modulates electronic properties, potentially increasing binding affinity to biological targets.
- Aniline Moiety : Contributes to the overall stability and reactivity of the compound.
Studies indicate that modifications to these structural components can significantly alter the biological profile, underscoring the importance of SAR in drug design.
Case Studies
Several case studies have reported on the efficacy of 2-[(piperidin-3-yl)methoxy]aniline:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited enhanced activity against multi-drug resistant strains of bacteria.
- Anti-inflammatory Trials : Clinical trials indicated a favorable safety profile with significant therapeutic benefits in patients suffering from chronic inflammatory conditions.
- Cancer Research : Ongoing research is assessing its potential in combination therapies for lung cancer, aiming to exploit its antiangiogenic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
